

Technical Support Center: AZ66 Alloy Casting

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Compound of Interest		
Compound Name:	AZ66	
Cat. No.:	B605735	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common casting defects in the **AZ66** magnesium alloy.

Frequently Asked Questions (FAQs)

Q1: What are the most common casting defects observed in **AZ66** and similar magnesium alloys?

A1: The most prevalent casting defects in magnesium alloys like **AZ66** include:

- Gas Porosity: This appears as small, generally spherical holes, either on the surface or internally. It is caused by the entrapment of gas during the casting process.[1]
- Shrinkage Porosity: These are jagged, angular voids that form due to insufficient liquid metal to compensate for volumetric shrinkage during solidification.[2] This can manifest as elongated porosity or more severe shrinkage cavities.[2]
- Hot Tearing: This defect appears as irregular, crack-like fissures on the casting surface, occurring at high temperatures when the solidifying metal has low strength.
- Inclusions: These are non-metallic particles, such as oxides or pieces of the mold material, that become trapped within the casting, creating stress concentration points.[3]
- Cold Shuts: These are linear defects on the casting surface where two streams of molten metal have failed to fuse together properly.



Q2: What is the primary cause of gas porosity in AZ66 castings and how can it be minimized?

A2: The primary cause of gas porosity is the absorption of hydrogen by the molten magnesium alloy, which is then released during solidification due to its lower solubility in the solid phase. To minimize gas porosity:

- Melt Protection: Use a protective gas cover, such as a mixture of SF6 or SO2 with a carrier gas (e.g., N2 or CO2), to prevent the molten metal from reacting with atmospheric moisture.
- Melt Cleanliness: Ensure all tools and materials that come into contact with the melt are clean and dry to avoid introducing hydrogen.
- Degassing: While less common for magnesium than aluminum, holding the melt at a controlled temperature can allow some dissolved hydrogen to escape.
- Controlled Pouring: Ensure a smooth, non-turbulent flow of molten metal into the mold to prevent the entrapment of air.

Q3: How does not tearing occur in **AZ66** alloy and what are the key preventative measures?

A3: Hot tearing occurs during the final stages of solidification when the dendrite network is weak and unable to withstand the tensile stresses generated by thermal contraction. Key preventative measures include:

- Alloy Composition: The composition of the alloy can influence its hot tearing susceptibility.
- Grain Refinement: A fine-grained microstructure enhances the feedability of the remaining liquid metal to heal incipient tears.
- Casting Design: Avoid sharp corners and abrupt changes in section thickness in the casting design, as these areas act as stress concentrators.
- Mold Temperature: A higher mold temperature can reduce the cooling rate and thermal gradients, thereby lowering the thermal stresses.

Troubleshooting Guides Issue 1: Presence of Porosity in the Casting



Symptoms:

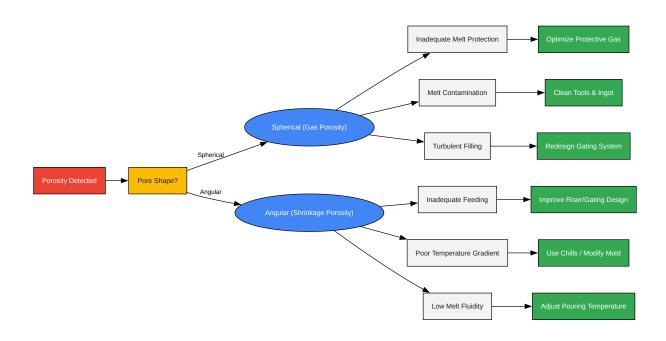
- Spherical, smooth-walled cavities (gas porosity).
- Angular, jagged voids (shrinkage porosity).[2]

Possible Causes & Solutions:

Cause	Solution	
Gas Porosity:		
Inadequate melt protection	Ensure a consistent and sufficient flow of protective gas over the melt surface.	
Contaminated melting tools or ingot	Pre-heat and thoroughly clean all tools and charge materials before they contact the melt.	
Turbulent mold filling	Optimize the gating system design to ensure a smooth, laminar flow of metal into the mold cavity.	
Shrinkage Porosity:		
Inadequate feeding	Design an effective gating and risering system to ensure a continuous supply of molten metal to the solidifying casting.	
Unfavorable temperature gradients	Utilize chills or modify the mold design to promote directional solidification towards the risers.	
Poor alloy fluidity	Adjust the pouring temperature to be within the recommended range for AZ66 to ensure it can flow into all sections of the mold.	

Troubleshooting Workflow: Porosity





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Caption: Troubleshooting workflow for porosity defects.

Issue 2: Presence of Hot Tearing in the Casting

Symptoms:

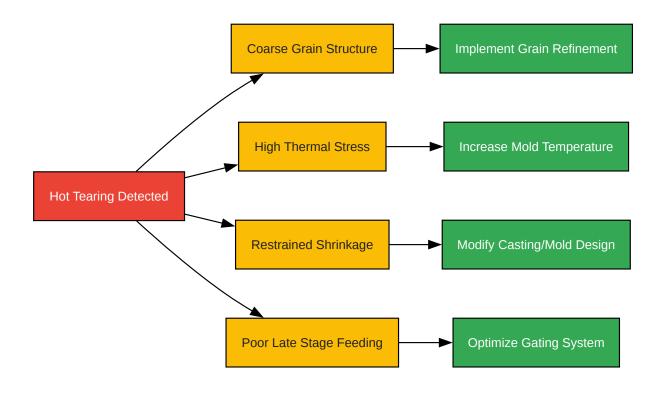
- Visible cracks on the casting surface, often at changes in section or near fillets.
- Cracks have a ragged, irregular appearance.



Possible Causes & Solutions:

Cause	Solution
Coarse grain structure	Implement grain refinement techniques (see Experimental Protocols section).
High thermal stresses	Increase the mold temperature to reduce the cooling rate and thermal gradients.
Restrained shrinkage	Modify the casting and mold design to allow for easier contraction during cooling. Avoid sharp internal corners.
Inadequate late-stage feeding	Ensure the gating system is designed to provide liquid metal to the final solidifying regions.

Troubleshooting Workflow: Hot Tearing



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Caption: Troubleshooting workflow for hot tearing defects.

Quantitative Data

Disclaimer: The following parameters are based on typical values for similar Mg-Al-Zn alloys (e.g., AZ80, AZ91) and should be used as a starting point for the optimization of the **AZ66** casting process.

Table 1: Recommended Casting Parameters for AZ66 Alloy (Starting Point)

Parameter	Recommended Range
Melt Temperature	680 - 720 °C
Mold Temperature (Permanent Mold)	200 - 350 °C
Pouring Speed	Slow and controlled to minimize turbulence
Protective Gas	SF6 (0.5%) in CO2 or N2

Experimental Protocols Melt Preparation and Handling

- Crucible Preparation: Use a clean, pre-heated steel crucible. Ensure no residual contaminants are present.
- Charging: Place the AZ66 ingot into the crucible. Add any alloying elements or grain refiners at this stage.
- Melting: Heat the crucible in a resistance or induction furnace.
- Melt Protection: Once the charge begins to melt, introduce a protective gas atmosphere over the melt surface to prevent oxidation and hydrogen pickup.
- Melt Temperature Control: Use a calibrated thermocouple to monitor the melt temperature and ensure it is within the desired range.



- Holding: Hold the melt at the target temperature for a sufficient time to ensure all components are fully dissolved and the temperature is uniform.
- Dross Removal: Before pouring, carefully skim any dross from the melt surface.

Grain Refinement by Carbon Inoculation (Example Protocol)

- Melt Preparation: Prepare the AZ66 melt as described above.
- Inoculant Addition: Add a carbon-based refiner (e.g., hexachloroethane, C2Cl6) to the melt.
 This is typically done by plunging the wrapped inoculant into the melt. Safety Note: C2Cl6 produces harmful fumes and must be used in a well-ventilated area with appropriate personal protective equipment.
- Stirring: Gently stir the melt for 1-2 minutes to ensure uniform distribution of the inoculant.
- Holding: Allow the melt to sit for 5-10 minutes to allow the grain refining particles to disperse.
- Pouring: Pour the treated melt into the pre-heated mold.

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